molecular formula C15H12N2O5S B12494399 3-(2,3-Dimethylphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide

3-(2,3-Dimethylphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide

Cat. No.: B12494399
M. Wt: 332.3 g/mol
InChI Key: XHNZWNSSGCFTPL-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione typically involves the condensation of 2,3-dimethylphenol with 6-nitro-1,2-benzothiazole-1,1-dione under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) for reduction reactions, and electrophiles such as bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2,3-dimethylphenoxy)-6-amino-1,2-benzothiazole-1,1-dione, while electrophilic aromatic substitution can introduce various substituents onto the benzothiazole ring.

Scientific Research Applications

3-(2,3-Dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethylphenoxy)-6-nitro-1,2-benzothiazole-1,1-dione is unique due to the combination of the nitro group and the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N2O5S

Molecular Weight

332.3 g/mol

IUPAC Name

3-(2,3-dimethylphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C15H12N2O5S/c1-9-4-3-5-13(10(9)2)22-15-12-7-6-11(17(18)19)8-14(12)23(20,21)16-15/h3-8H,1-2H3

InChI Key

XHNZWNSSGCFTPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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